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Compound of Interest

Compound Name:
(2S)-1-cyclohexylpropan-2-amine

hydrochloride

CAS No.: 56401-82-2

Cat. No.: B1406386

Get Quote

Executive Summary
1-Cyclohexylpropan-2-amine is the saturated analog of amphetamine.[1] Unlike amphetamine,

which possesses a planar aromatic phenyl ring, this compound features a lipophilic, non-planar

cyclohexyl ring. This structural modification alters its binding kinetics at monoamine

transporters and trace amine-associated receptors (TAAR1).[1]

The (2S)-Isomer (Eutomer): Corresponds stereochemically to D-Amphetamine and (S)-

Propylhexedrine.[1] It exhibits potent central nervous system (CNS) stimulant properties via

dopamine (DA) and norepinephrine (NE) release.[1][2][3][4]

The (2R)-Isomer (Distomer): Corresponds stereochemically to L-Amphetamine.[1] It displays

significantly reduced CNS potency but retains peripheral sympathomimetic activity

(vasoconstriction), making it pharmacologically distinct.

Chemical Structure & Stereochemistry[5][6][7][8]
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The biological activity of 1-cyclohexylpropan-2-amine is governed by the chirality at the C2

position.[1]

Feature
(2S)-1-Cyclohexylpropan-2-

amine

(2R)-1-Cyclohexylpropan-2-

amine

Structure
Saturated analog of D-

Amphetamine

Saturated analog of L-

Amphetamine

Configuration (S)-Configuration (R)-Configuration

Common Analog
(S)-Propylhexedrine

(Levopropylhexedrine)*
(R)-Propylhexedrine

Primary Target
TAAR1, DAT, NET (CNS

dominant)

Adrenergic Receptors

(Peripheral dominant)

Lipophilicity High (LogP ~3.[1]0) High (LogP ~3.[1]0)

> Note: While (S)-Amphetamine is dextrorotatory (+), (S)-Propylhexedrine is often levorotatory

(-), yet they share the same absolute stereochemical configuration responsible for high CNS

activity.[1]

Pharmacodynamics & Mechanism of Action[9]
The "Dual-Switch" Mechanism
The (2S)-isomer acts as a substrate-type releaser.[1] Its efficacy relies on entering the

presynaptic neuron via the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET)

and subsequently interacting with intracellular targets.

Transporter Inversion: The molecule enters the cytosol through DAT/NET, competitively

inhibiting the reuptake of endogenous monoamines.

VMAT2 Disruption: Once intracellular, it interacts with the Vesicular Monoamine Transporter

2 (VMAT2), collapsing the pH gradient and forcing vesicular dopamine into the cytosol.

TAAR1 Agonism: Crucially, the (2S)-isomer binds to the intracellular Trace Amine-Associated

Receptor 1 (TAAR1).[1] This triggers a signaling cascade (cAMP/PKA) that phosphorylates
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DAT, reversing its function to pump dopamine out of the neuron (efflux).

Comparative Receptor Selectivity[1]
Target (2S)-Isomer Activity

(2R)-Isomer
Activity

Physiological
Outcome

DAT (Dopamine

Transporter)

High Potency (

in low

M range)

Low Potency

(2S) induces euphoria

and focus; (2R) has

minimal psychotropic

effect.[1]

NET (Norepinephrine

Transporter)
High Potency Moderate Potency

Both increase

alertness; (2R)

contributes to

peripheral jitteriness.

[1]

TAAR1 (Trace Amine

Receptor)
Full Agonist Partial/Weak Agonist

(2S) drives potent

monoamine efflux;

(2R) is less effective

at reversing transport.

[1]

-Adrenergic Receptors Moderate Agonist
Moderate/High

Agonist

Both cause

vasoconstriction

(nasal decongestion),

but (2R) lacks the

balancing CNS

effects.[1]

Visualizing the Mechanism (TAAR1/DAT Axis)
The following diagram illustrates the pathway by which the (2S)-isomer induces dopamine

release, highlighting the critical role of TAAR1 which discriminates between the enantiomers.
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Figure 1: Mechanism of Action for (2S)-1-cyclohexylpropan-2-amine.[1] The compound enters

via DAT, depletes vesicular dopamine, and activates TAAR1 to trigger transporter reversal.

Experimental Protocols
To verify the comparative bioactivity, the following protocols are recommended. These assays

differentiate the isomers based on their ability to inhibit monoamine uptake and induce release.

Synthesis via Catalytic Hydrogenation
This method ensures the retention of stereochemistry, allowing the conversion of enantiopure

amphetamine to the corresponding cyclohexyl analog.

Precursor: (S)-Amphetamine Sulfate (for (2S)-isomer) or (R)-Amphetamine Sulfate (for (2R)-

isomer).[1]

Reagents: Platinum(IV) oxide (

, Adams' catalyst), Glacial Acetic Acid, Hydrogen gas (

).

Protocol:

Dissolve 1.0 g of (S)-amphetamine sulfate in 20 mL of glacial acetic acid.

Add 100 mg of

catalyst.

Hydrogenate at 60 psi (4 atm) and room temperature for 4-6 hours.

Filter the catalyst through Celite.

Evaporate the solvent under reduced pressure to yield (2S)-1-cyclohexylpropan-2-amine

sulfate.[1]

Recrystallize from ethanol/ether to maximize enantiomeric purity (>98% ee).
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[3H]-Dopamine Uptake Inhibition Assay
This assay quantifies the potency (

) of each isomer at the dopamine transporter.[1]

Tissue Preparation: Rat striatal synaptosomes.[1]

Ligand: [3H]-Dopamine (specific activity ~40 Ci/mmol).[1]

Procedure:

Incubate synaptosomes (50

g protein) in Krebs-Ringer buffer with varying concentrations (

to

M) of (2S)- or (2R)-isomer for 10 minutes at 37°C.

Add [3H]-Dopamine (50 nM final concentration) and incubate for an additional 5 minutes.

Terminate reaction by rapid filtration through GF/B glass fiber filters.[1]

Wash filters 3x with ice-cold buffer.[1]

Measure radioactivity via liquid scintillation counting.[1]

Expected Results:

(2S)-Isomer:

100–300 nM (Potent inhibition/release).[1]

(2R)-Isomer:

1000 nM (Weak inhibition).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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